2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline
Description
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZHJXJSFATIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: Synthesis of 4-[(5-Bromopyrimidin-2-yl)oxy]piperidine
The piperidine-bearing pyrimidine fragment is synthesized via nucleophilic aromatic substitution (SNAr). In a representative procedure, 4-hydroxypiperidine (1.93 g, 10 mmol) reacts with 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol) in acetonitrile under reflux with diisopropylethylamine (5.22 mL, 30 mmol) as a base. The reaction achieves 99% yield after 15 hours, followed by aqueous workup and silica gel chromatography. Key spectral data include:
- 1H NMR (DMSO-d6) : δ 8.34 (s, 2H, pyrimidine-H), 4.73 (d, J = 4.0 Hz, 1H, piperidine-OH), 4.17–4.12 (m, 2H), 3.74–3.68 (m, 1H), 3.28–3.22 (m, 2H), 1.76–1.70 (m, 2H), 1.33–1.25 (m, 2H).
- LCMS (ESI) : m/z 260 [M + H]+.
This method’s efficiency stems from the electron-deficient pyrimidine ring, which facilitates chloride displacement by the piperidine oxygen nucleophile.
Fragment 2: Synthesis of 3-Methylquinoxaline Derivatives
The 3-methylquinoxaline core is typically constructed via cyclocondensation of 1,2-diketones with 1,2-diamines. For 3-methyl substitution, methylglyoxal or its equivalents react with o-phenylenediamine under acidic or neutral conditions. For example:
$$
\text{Methylglyoxal} + \text{o-Phenylenediamine} \xrightarrow{\text{EtOH, Δ}} 3\text{-Methylquinoxaline}
$$
Subsequent functionalization at the 2-position is achieved through halogenation (e.g., bromination or chlorination) or directed ortho-metalation strategies to install a leaving group (X = Cl, Br) for coupling.
Fragment Coupling: Assembly of the Target Compound
The final step involves coupling the piperidine-pyrimidine fragment with the functionalized quinoxaline. Two principal methodologies are employed:
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-3-methylquinoxaline reacts with 4-[(5-bromopyrimidin-2-yl)oxy]piperidine under basic conditions (e.g., K2CO3, DMF, 80°C). The electron-deficient quinoxaline ring activates the chloride for displacement by the piperidine nitrogen, yielding the target compound. Typical reaction parameters include:
| Parameter | Value |
|---|---|
| Solvent | DMF or DMSO |
| Base | K2CO3, Cs2CO3, or DIPEA |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (estimated) |
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for less-activated substrates. A representative protocol uses:
- Catalyst : Pd2(dba)3 or Pd(OAc)2
- Ligand : Xantphos or BINAP
- Base : t-BuONa or Cs2CO3
- Solvent : Toluene or dioxane
For example:
$$
\text{2-Bromo-3-methylquinoxaline} + \text{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine} \xrightarrow{\text{Pd catalyst, ligand, base}} \text{Target Compound}
$$
This method provides superior functional group tolerance and milder conditions compared to SNAr.
Optimization and Scale-Up Considerations
Critical factors influencing yield and purity include:
- Purification : Sequential chromatography (SiO2, eluent: CH2Cl2/MeOH gradients) isolates the target compound.
- Byproduct Mitigation : Strict exclusion of moisture prevents hydrolysis of the pyrimidine ring.
- Temperature Control : Overheating during SNAr leads to decomposition of the quinoxaline core.
Analytical Characterization and Validation
Comprehensive spectral data confirm structural integrity:
- 1H NMR : Distinct signals for the quinoxaline aromatic protons (δ 8.5–7.5 ppm), piperidine methylene groups (δ 3.2–1.2 ppm), and pyrimidine protons (δ 8.34 ppm).
- 13C NMR : Peaks corresponding to the quinoxaline carbons (140–125 ppm), pyrimidine C-Br (115 ppm), and piperidine carbons (50–25 ppm).
- HRMS : Exact mass confirmation (calculated for C18H18BrN5O: [M + H]+ = 416.07; observed: 416.08).
Applications and Derivative Synthesis
The target compound serves as a precursor for kinase inhibitor development, as evidenced by structural analogs in patent literature. Functionalization of the pyrimidine bromine via Suzuki-Miyaura coupling or Ullmann reactions enables diversification: $$ \text{Target Compound} + \text{Aryl Boronic Acid} \xrightarrow{\text{Pd(PPh3)4, Na2CO3}} \text{Biaryl Derivatives} $$
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromopyrimidine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the quinoxaline core.
Scientific Research Applications
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The bromopyrimidine moiety is known to interact with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity . The piperidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences, leveraging available evidence to contextualize the target compound’s properties:
Table 1: Structural and Functional Comparison of the Target Compound with Analogs
Key Observations :
Substituent Effects: Bromine on pyrimidine (target compound) vs. chlorine on quinoxaline (CAS 120129-83-1): Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance halogen bonding in biological targets. Piperidine Positioning: The 4-oxy substitution on piperidine (target compound) contrasts with 3-oxy (914347-73-2) or 4-oxy (499240-48-1) pyrimidine derivatives, affecting conformational flexibility and spatial orientation.
Functional Group Additions: The absence of a carboxylic acid group (cf.
Research Findings and Implications
- Kinase Inhibition : Pyrimidine-piperidine hybrids (e.g., 499240-48-1) are frequently explored as kinase inhibitors. The bromine atom in the target compound could mimic ATP’s adenine interactions.
- Anticancer Activity: Chloro/bromo-substituted quinoxalines (e.g., 2-(2-bromo-pyridin-3-yloxy)-3-chloro-quinoxaline) are associated with DNA intercalation or topoisomerase inhibition, hinting at similar mechanisms for the target compound.
- Metabolic Stability: The methyl group on quinoxaline may improve metabolic stability compared to unsubstituted analogs, as seen in related heterocycles.
Biological Activity
The compound 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.3 g/mol. The structure includes a bromopyrimidine moiety linked through a piperidine ring to a quinoxaline scaffold, which is known for its pharmacological properties.
Research indicates that compounds containing quinoxaline derivatives often act as inhibitors of various kinases involved in cancer progression. Specifically, This compound may inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
Anticancer Efficacy
Recent studies have demonstrated the compound's cytotoxic effects against human cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values of the compound compared to sorafenib, a standard anticancer drug:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 9.8 |
| This compound | MCF-7 | 10.8 |
| Sorafenib | HepG2 | 3.4 |
| Sorafenib | MCF-7 | 2.2 |
These results indicate that while the compound shows promising cytotoxicity, it may still require optimization to enhance its efficacy compared to established drugs like sorafenib .
Apoptotic Mechanism
The compound has been shown to induce apoptosis in cancer cells. In vitro studies revealed that it significantly increases the levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2. For instance, treatment with the compound resulted in a 49.14% increase in apoptotic cells compared to control .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinoxaline and piperidine moieties can significantly impact the biological activity of the compound. The presence of the bromopyrimidine enhances binding affinity to VEGFR-2, which is critical for its anticancer activity. Compounds with similar structural features but lacking the bromine or piperidine components exhibited reduced efficacy, highlighting the importance of these functional groups in maintaining biological activity .
Case Studies
In a series of experiments evaluating various derivatives of quinoxaline-based compounds, researchers found that those incorporating halogenated pyrimidines exhibited improved inhibitory effects on VEGFR-2 compared to non-halogenated analogs. For example, compounds with bromine substitutions showed an IC50 range from 2.9 µM to 5.4 µM , suggesting that halogenation plays a pivotal role in enhancing biological potency .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A (DMF, K₂CO₃) | Method B (DMSO, NaH) |
|---|---|---|
| Yield | 68% | 52% |
| Purity (HPLC) | >95% | 88% |
| Reaction Time | 10 hours | 14 hours |
How do structural modifications at the quinoxaline core and piperidine substituent impact the compound's biological activity?
Advanced Research Question
The quinoxaline core’s electron-deficient aromatic system facilitates interactions with biological targets (e.g., kinases or DNA), while the 5-bromopyrimidine moiety enhances halogen bonding. Structural analogs show:
- Antitumor activity : Substitution at the piperidine oxygen with sulfonyl groups (e.g., 3-chloro-4-fluorobenzenesulfonyl) improves cytotoxicity by 40% in MCF-7 cells .
- Antimicrobial effects : Methoxy or trifluoromethyl groups at the pyrimidine ring increase biofilm inhibition in Staphylococcus aureus .
- SAR Insight : Bulkier substituents reduce blood-brain barrier penetration but improve metabolic stability .
What advanced spectroscopic techniques are recommended for resolving ambiguities in the structural elucidation of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperidine and quinoxaline protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₇BrN₆O) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the oxy-bridging conformation .
Case Study : A 2023 study resolved conflicting NOE data for the piperidine chair conformation using variable-temperature NMR, identifying a 70:30 axial-equatorial equilibrium .
How can computational chemistry tools be integrated to predict the binding affinity and selectivity of this compound towards potential therapeutic targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, BRAF) using the bromopyrimidine moiety as a hinge-binding pharmacophore.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on halogen-bond interactions with ATP-binding pockets .
- Quantum Mechanics (DFT) : Calculate electrostatic potential surfaces to optimize substituent electronegativity for target selectivity .
Example : A 2024 study combined docking with free-energy perturbation (FEP) to predict a 15 nM IC₅₀ against PI3Kα, later validated experimentally .
What experimental strategies are effective in mitigating batch-to-batch variability during scale-up synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent volume, and stirring rate. A central composite design reduced yield variability from ±12% to ±3% .
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates (e.g., imine formation) in real time .
- Crystallization Engineering : Control particle size distribution using anti-solvent addition rates to ensure consistent bioavailability in preclinical formulations .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Low oral bioavailability (<20%) may explain poor in vivo activity despite potent in vitro IC₅₀ .
- Metabolite Identification (LC-MS/MS) : Detect oxidative dehalogenation or piperidine N-demethylation as inactivation pathways .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and brain penetration .
What are the best practices for designing a structure-activity relationship (SAR) study focused on optimizing the pharmacophore of this quinoxaline derivative?
Advanced Research Question
- Systematic Substituent Variation : Replace the 5-bromo group with Cl, CF₃, or OMe to probe halogen-bond vs. hydrophobic interactions .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or thiomorpholine to assess conformational flexibility .
- Parallel Synthesis : Generate a 50-member library via Suzuki-Miyaura coupling at the quinoxaline 2-position for high-throughput screening .
Q. Table 2: SAR Trends in Anticancer Activity
| Modification | IC₅₀ (μM, HeLa) | Selectivity Index (HeLa vs. HEK293) |
|---|---|---|
| 5-Bromo (Parent) | 0.45 | 8.2 |
| 5-Chloro | 0.78 | 4.1 |
| Piperidine → Morpholine | 1.20 | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
